N-(2,5-Dimethylphenyl)benzamide

Description

The exact mass of the compound N-(2,5-Dimethylphenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,5-Dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-Dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71114-52-8 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |

InChI Key |

WVRYJUACUKRKTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

71114-52-8 |

Origin of Product |

United States |

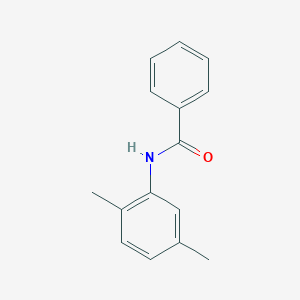

Chemical structure of N-(2,5-Dimethylphenyl)benzamide

An In-Depth Technical Guide to the Synthesis, Structure, and Characterization of N-(2,5-Dimethylphenyl)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of N-(2,5-Dimethylphenyl)benzamide (CAS No. 71114-52-8), a secondary N-aryl amide.[1] The document details a robust, field-proven protocol for its synthesis via the Schotten-Baumann reaction, offering insights into the mechanistic choices behind the procedure. A core focus is placed on the structural elucidation of the molecule through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide presents quantitative data in structured tables and visualizes key workflows and structural concepts using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound's chemical architecture and properties.

Introduction and Significance

N-(2,5-Dimethylphenyl)benzamide is an organic compound belonging to the carboxamide class. Its structure features a central amide linkage connecting a benzoyl group to a 2,5-dimethylphenyl moiety. The molecular formula is C₁₅H₁₅NO, with a corresponding molecular weight of approximately 225.29 g/mol .[1]

The significance of this scaffold lies in the established biological activities of both benzamide and its derivatives. Benzamide-containing molecules are integral to numerous pharmaceuticals and agrochemicals, exhibiting a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The 2,5-dimethylphenyl group, specifically, is a recognized pharmacophore in the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens.[3][4] Understanding the synthesis and precise chemical structure of N-(2,5-Dimethylphenyl)benzamide is therefore foundational for its exploration as a lead compound or intermediate in medicinal chemistry and materials science.

Synthesis of N-(2,5-Dimethylphenyl)benzamide

The formation of the amide bond in N-(2,5-Dimethylphenyl)benzamide is most reliably achieved through the acylation of an amine, a cornerstone reaction in organic synthesis. The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine under basic conditions, is a classic and highly effective method for this transformation.[5][6]

Reaction Principle: The Schotten-Baumann Acylation

The synthesis involves the nucleophilic acyl substitution of benzoyl chloride with 2,5-dimethylaniline. The reaction is conducted in the presence of an aqueous base, such as sodium hydroxide, which serves two critical functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[6][7] This is crucial because the accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Equilibrium Shift: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[7]

The reaction typically proceeds in a biphasic system (e.g., an organic solvent and aqueous base), where the amine and acyl chloride react at the interface or in the organic phase.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis and purification of N-(2,5-Dimethylphenyl)benzamide.

Materials:

-

2,5-Dimethylaniline (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethanol

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of amine).

-

Base Addition: To the stirring solution, add an equal volume of 10% aqueous NaOH solution. Cool the biphasic mixture to 0-5°C using an ice-water bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 15-20 minutes, ensuring the temperature remains below 10°C. Causality Note: The slow, dropwise addition prevents an uncontrolled exotherm and minimizes side reactions like the hydrolysis of benzoyl chloride.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove residual benzoyl chloride), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified white solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of N-(2,5-Dimethylphenyl)benzamide.

Structural Elucidation and Physicochemical Properties

The definitive structure of N-(2,5-Dimethylphenyl)benzamide is established through a combination of spectroscopic methods. The data presented below are predictive values based on established principles of spectroscopy for secondary amides.

Resonance and Molecular Geometry

A critical feature of the amide functional group is the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. This creates a resonance hybrid with significant double-bond character between the carbonyl carbon and the nitrogen atom.[8]

Caption: Resonance structures of the amide bond.

This resonance imparts a planar geometry to the O=C-N-H core, restricting rotation around the C-N bond.[8] X-ray crystallography studies on a closely related compound, N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide, show that the two aromatic rings are nearly coplanar, while the central amide group is twisted relative to both rings.[9] A similar conformation is expected for N-(2,5-Dimethylphenyl)benzamide.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the amide proton, the aromatic protons on both rings, and the two methyl groups.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 7.5 - 8.5 | Singlet (broad) | 1H |

| Aromatic H (Benzoyl) | 7.4 - 7.9 | Multiplet | 5H |

| Aromatic H (Dimethylphenyl) | 6.9 - 7.2 | Multiplet | 3H |

| Methyl CH₃ | 2.2 - 2.4 | Singlet | 6H |

Rationale: The amide proton is deshielded and often broad due to quadrupole coupling with the nitrogen nucleus and potential hydrogen bonding. Aromatic protons resonate in the typical 7-8 ppm region. The two methyl groups on the dimethylphenyl ring are chemically equivalent and thus appear as a single peak integrating to 6 protons.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, clearly identifying the carbonyl carbon and the distinct aromatic and aliphatic carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C =O | 165 - 170 |

| Aromatic C (ipso, attached to C=O) | 133 - 136 |

| Aromatic C (ipso, attached to N) | 135 - 138 |

| Aromatic C -H | 120 - 132 |

| Aromatic C -CH₃ | 128 - 136 |

| Methyl C H₃ | 18 - 22 |

Rationale: The carbonyl carbon of amides is characteristically found in the 160-180 ppm range. The various aromatic carbons can be assigned based on substituent effects, with carbons attached to electronegative atoms or electron-withdrawing groups appearing further downfield.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups, particularly the secondary amide linkage.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3370 - 3170 | Medium |

| C=O | Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H | Bend (Amide II) | 1550 - 1510 | Strong |

| C-N | Stretch | 1300 - 1200 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

Rationale: Secondary amides exhibit a characteristic set of absorptions.[11] A single N-H stretching peak distinguishes it from a primary amide (which has two).[11] The C=O stretch (Amide I band) is very intense and appears at a lower frequency than in ketones or esters due to the resonance effect.[8][12] The N-H in-plane bend, coupled with C-N stretching (Amide II band), is also a strong, diagnostic peak.[11]

Mass Spectrometry

Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization.

| m/z Value | Ion Identity | Fragmentation Pathway |

| 225 | [M]⁺ | Molecular Ion (C₁₅H₁₅NO)⁺ |

| 105 | [C₆H₅CO]⁺ | α-cleavage: Loss of the 2,5-dimethylanilino radical |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Rationale: The molecular ion peak at m/z 225 confirms the molecular weight.[1] The most common fragmentation pathway for benzamides is the cleavage of the C-N bond.[13][14] This yields a highly stable, resonance-stabilized benzoyl cation at m/z 105, which is often the base peak in the spectrum.[13] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment produces the phenyl cation at m/z 77.[13][14]

Conclusion and Future Directions

The chemical structure of N-(2,5-Dimethylphenyl)benzamide is unambiguously defined by its synthetic route and comprehensive spectroscopic characterization. The robust Schotten-Baumann synthesis provides reliable access to the material, while the combined application of NMR, IR, and MS analysis serves as a self-validating system to confirm its identity and purity. The planarity of the amide bond and the relative orientation of the two aromatic rings are key structural features that will govern its intermolecular interactions and, consequently, its material properties and biological activity. Given the established pharmacological importance of its constituent scaffolds, this compound represents a valuable platform for further investigation in the fields of medicinal chemistry and advanced materials.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

American Chemical Society. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Journal of the American Chemical Society. ACS Publications. Published September 6, 2022. Available from: [Link]

-

National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Available from: [Link]

-

Wiley Online Library. Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemPlusChem. Published October 17, 2025. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. Available from: [Link]

-

National Center for Biotechnology Information. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PubMed Central. Published April 23, 2021. Available from: [Link]

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Published August 16, 2023. Available from: [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Published August 7, 2025. Available from: [Link]

-

ACS Publications. Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry. Available from: [Link]

-

CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Published January 1, 2020. Available from: [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Amides. Available from: [Link]

-

Wikipedia. Amide. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

-

National Center for Biotechnology Information. N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide. PubMed. Published March 13, 2010. Available from: [Link]

-

NIST WebBook. Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. Available from: [Link]

-

The Royal Society of Chemistry. List of Contents. Available from: [Link]

-

Filo. Mass Spectrometry Interpretation of Benzamide. Published February 3, 2026. Available from: [Link]

-

SpectraBase. N-[2-(2,5-Dimethylphenyl)ethyl]-4-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

National Center for Biotechnology Information. N-(2,5-Dimethylphenyl)benzenesulfonamide. PubMed Central. Available from: [Link]

-

U.S. Environmental Protection Agency. 4-Amino-N-(2,5-dimethylphenyl)benzamide Properties. CompTox Chemicals Dashboard. Available from: [Link]

-

Hilaris Publishing. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

Hilaris Publishing. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

NIST WebBook. Benzamide, N-methyl-N-phenyl-. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Published November 28, 2016. Available from: [Link]

-

NIST WebBook. Benzamide, N,N-dimethyl-. Available from: [Link]

-

ResearchGate. (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Published August 9, 2025. Available from: [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. Download Scientific Diagram. Available from: [Link]

-

Unknown Source. IR - spectroscopy. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

-

MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Published January 20, 2023. Available from: [Link]

-

Journal of the Korean Chemical Society. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Published October 6, 2008. Available from: [Link]

Sources

- 1. N-(2,5-dimethylphenyl)benzamide | 71114-52-8 [chemicalbook.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. byjus.com [byjus.com]

- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 8. Amide - Wikipedia [en.wikipedia.org]

- 9. N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 14. researchgate.net [researchgate.net]

Introduction: Deconstructing Ambiguous Nomenclature in Chemical Research

An In-Depth Technical Guide on the Nomenclature and Core Characteristics of 2',5'-Benzoxylidide and Related Compounds

The most chemically plausible interpretation of "2',5'-Benzoxylidide" is N-(2,5-diethoxyphenyl)benzamide . The "anilide" suffix indicates a benzoyl group attached to an aniline derivative. The "2',5'-" locants specify the substitution pattern on the aniline ring, and while "xylidide" typically implies two methyl groups, in this context, it is likely a misnomer for the di-substituted phenyl ring.

Furthermore, searches for similar nomenclature, such as "2',6'-Benzoxylidide," lead to a completely different, structurally unrelated pharmaceutical compound, Butamirate . This highlights the critical need for clarity.

This guide will therefore proceed in two parts. Part 1 will provide an in-depth technical overview of N-(2,5-diethoxyphenyl)benzamide (CAS 92-22-8) , the most probable subject of the query. Part 2 will clarify the identity and primary application of Butamirate (CAS 18109-80-3) to resolve any potential confusion arising from similar, non-standard terminology.

Part 1: N-(2,5-diethoxyphenyl)benzamide: A Profile

N-(2,5-diethoxyphenyl)benzamide belongs to the benzanilide class of compounds. Benzanilides are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor effects.[1][2][3][4] While this specific derivative is not as extensively documented in biological literature as some of its analogues, its structural features make it a compound of interest for chemical synthesis and as a potential candidate for screening libraries.

Nomenclature, Synonyms, and Identifiers

Correctly identifying a compound is the foundational step for any research endeavor. The various names and registry numbers associated with N-(2,5-diethoxyphenyl)benzamide are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | N-(2,5-diethoxyphenyl)benzamide | [5][6] |

| CAS Number | 92-22-8 | [5][6] |

| Molecular Formula | C₁₇H₁₉NO₃ | [5] |

| Synonyms | 2',5'-Diethoxybenzanilide, Benzamide, N-(2,5-diethoxyphenyl)-, N-BENZOYL-2,5-DIETHOXYANILINE, NSC-163154 | [5][6] |

| EC Number | 202-137-3 | [5][6] |

| PubChem CID | 66700 | [5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and potential applications, including its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 285.34 g/mol | [5] |

| Melting Point | 87-89 °C | [6] |

| Boiling Point | 359.8 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.144 g/cm³ (Predicted) | [6] |

| XLogP3 | 3.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 5 | [6] |

Synthesis via Schotten-Baumann Reaction

The synthesis of N-(2,5-diethoxyphenyl)benzamide is reliably achieved through the Schotten-Baumann reaction, a classic and robust method for forming amides from amines and acyl chlorides.[7][8] This reaction is particularly valuable due to its high yields and tolerance for a variety of functional groups.

Causality and Experimental Rationale: The reaction is conducted in a two-phase system (aqueous and organic). The aqueous base (e.g., NaOH) plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[7] Secondly, it facilitates the reaction by deprotonating the intermediate, driving the equilibrium towards the final amide product. Vigorous shaking is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Experimental Workflow: Schotten-Baumann Synthesis

Caption: Workflow for the synthesis of N-(2,5-diethoxyphenyl)benzamide.

Detailed Protocol:

-

Preparation: In a suitable Erlenmeyer flask, dissolve 2,5-diethoxyaniline (1 equivalent) in a minimal amount of an organic solvent like dichloromethane or diethyl ether. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction: Combine the aniline solution with the aqueous NaOH solution in the flask. While cooling the flask in an ice bath and shaking vigorously, add benzoyl chloride (approximately 1.1 equivalents) dropwise.

-

Completion: After the addition is complete, securely stopper the flask and continue to shake vigorously for 15-20 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.[7]

-

Isolation: The N-(2,5-diethoxyphenyl)benzamide product will precipitate as a white solid. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid thoroughly with cold water to remove any remaining NaOH and sodium chloride. Further purification is achieved by recrystallization from a hot solvent system, such as ethanol-water, to yield pure crystalline product.

Applications in Research and Drug Development

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1] Its ability to form key hydrogen bonds and engage in hydrophobic and π-π stacking interactions allows it to bind effectively to a wide range of biological targets.

While specific high-impact biological activities for N-(2,5-diethoxyphenyl)benzamide are not widely reported in peer-reviewed literature, its identity as a member of this class makes it a valuable compound for:

-

Chemical Intermediate: It can serve as a starting material or intermediate for the synthesis of more complex molecules, including dyes and polymers.

-

Screening Libraries: As a structurally well-defined yet under-investigated molecule, it is an ideal candidate for inclusion in diversity-oriented screening libraries. Drug discovery programs often screen large collections of such compounds against new biological targets to identify initial "hits."

-

Structure-Activity Relationship (SAR) Studies: It can be used as a reference or parent compound in SAR studies. By synthesizing and testing analogues with different substitution patterns, researchers can probe the structural requirements for binding to a specific receptor or enzyme. For instance, benzamide derivatives have been extensively studied as inhibitors of enzymes like lipoxygenase and as agents targeting cancer cells.[9]

Safety and Handling

According to aggregated GHS data, N-(2,5-diethoxyphenyl)benzamide is classified as H400: Very toxic to aquatic life.[5] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.

General Laboratory Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Part 2: Resolving Confusion - The Case of Butamirate

The query for "2',5'-Benzoxylidide" could be misconstrued due to phonetic similarity or transcription errors. A search for the closely related term "2',6'-Benzoxylidide" and its associated CAS number (18109-39-2) does not lead to a benzanilide. Instead, it points to the well-known pharmaceutical drug, Butamirate .

Nomenclature and Identification of Butamirate

Butamirate is structurally an ester, not an amide, and is chemically distinct from the benzanilide class. It is crucial for researchers to recognize this distinction to avoid erroneous procurement or data interpretation.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate | [10] |

| CAS Number | 18109-80-3 (Free Base), 18109-81-4 (Citrate Salt) | [10][11] |

| Molecular Formula | C₁₈H₂₉NO₃ (Free Base) | [10] |

| Synonyms | Butamyrate, Sinecod, Acodeen, Panatus | [10][12] |

| Therapeutic Category | Antitussive (Cough Suppressant) | [10] |

Structural Distinction:

Caption: 2D structures of N-(2,5-diethoxyphenyl)benzamide and Butamirate.

Primary Application in Drug Development

Unlike N-(2,5-diethoxyphenyl)benzamide, Butamirate has a well-defined and long-standing role in medicine.

-

Mechanism of Action: Butamirate is a centrally-acting cough suppressant that is non-opioid. It is believed to act on the cough center in the brainstem to reduce the cough reflex.[13]

-

Therapeutic Use: It is widely prescribed for the symptomatic treatment of dry, non-productive coughs.[10] Its non-narcotic nature makes it a favorable alternative to opioid-based antitussives.

Conclusion

This guide has addressed the ambiguity surrounding the term "2',5'-Benzoxylidide." The primary subject, N-(2,5-diethoxyphenyl)benzamide , is a member of the medicinally important benzanilide class of compounds. While its own biological applications are not extensively documented, its synthesis is straightforward via the Schotten-Baumann reaction, and it represents a valuable molecule for synthetic chemistry and inclusion in drug discovery screening programs.

Crucially, this guide also clarifies that similar non-standard nomenclature can be confused with the structurally and functionally distinct pharmaceutical, Butamirate . This underscores the absolute necessity for researchers to rely on standardized identifiers, such as CAS numbers and IUPAC names, to ensure the integrity and accuracy of their scientific work.

References

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

DrugFuture. (n.d.). Butamirate. Retrieved February 21, 2026, from [Link]

-

PharmaCompass. (n.d.). Butamirate Citrate. Retrieved February 21, 2026, from [Link]

-

Journal of Chemistry Letters. (2023). Use of some metalferrites as catalyst in Schotten-Baumann reaction. [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. [Link]

-

Wikipedia. (2020, August 1). Schotten–Baumann reaction. [Link]

-

PubChem. (n.d.). 2',5'-Diethoxybenzanilide. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). Benzamide, N-(4-amino-2,5-diethoxyphenyl)-. Substance Registry Services. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Butamirate citrate. Retrieved February 21, 2026, from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]

-

PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). N-(2,5-Diethoxyphenyl)-N-ethoxymethanimidamide. Retrieved February 21, 2026, from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(2-(Diethylamino)ethoxy)ethyl 2-phenylbut-2-enoate. Retrieved February 21, 2026, from [Link]

-

precisionFDA. (n.d.). BUTAMIRATE CITRATE, (R)-. Retrieved February 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butamirate Citrate (CAS 18109-81-4). Retrieved February 21, 2026, from [Link]

-

Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

-

Bionatura. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Semantic Scholar. (2023, September 20). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2',5'-Diethoxybenzanilide | C17H19NO3 | CID 66700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. brieflands.com [brieflands.com]

- 10. Butamirate [drugfuture.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. medchemexpress.com [medchemexpress.com]

The Anatomy of Interaction: A Technical Guide to Pharmacophore Modeling of Dimethylphenyl Benzamide Analogues

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the chemical scaffold of dimethylphenyl benzamide analogues. It is designed for researchers, medicinal chemists, and computational scientists engaged in the intricate process of drug discovery and development. Moving beyond a mere recitation of steps, this document delves into the causality behind methodological choices, offering a framework for developing robust, predictive, and scientifically sound pharmacophore models.

| The Dimethylphenyl Benzamide Scaffold: A Privileged Motif in Drug Discovery

The N-phenyl benzamide core is a recurring structural motif in a multitude of biologically active agents. Its prevalence stems from its ability to present functional groups in a well-defined three-dimensional orientation, facilitating key interactions with biological targets. The addition of dimethylphenyl substitution provides a layer of steric and electronic modulation that can significantly influence binding affinity, selectivity, and pharmacokinetic properties. These analogues have been investigated as inhibitors of a wide range of targets, including kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs)[1][2]. The inherent conformational flexibility of the benzamide linkage, coupled with the varied substitution patterns on the phenyl rings, makes this class of molecules particularly amenable to pharmacophore modeling—a computational strategy to distill the essential three-dimensional arrangement of chemical features required for biological activity.

| The Philosophy of Pharmacophore Modeling: From Ligand to Hypothesis

A pharmacophore is an abstract representation of the key molecular features of a ligand that are responsible for its biological activity.[3] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific 3D geometry.[3][4] Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[3]

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active molecules to deduce a common set of pharmacophoric features and their spatial relationships. The underlying assumption is that molecules with similar biological activity share common binding features.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a pharmacophore model can be derived from the key interactions observed between the protein and a bound ligand.[4] This method provides a more direct insight into the binding site's chemical environment.

This guide will focus on a ligand-based approach, as it represents a common scenario in early-stage drug discovery where high-resolution structural data of the target may not be available.

| A Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling

The development of a predictive pharmacophore model is an iterative process that requires careful consideration at each stage. The following protocol outlines a robust workflow, using a hypothetical set of dimethylphenyl benzamide analogues targeting a protein kinase as a case study.

| Stage 1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting pharmacophore model. The initial step is to assemble a dataset of dimethylphenyl benzamide analogues with experimentally determined biological activity (e.g., IC50 or Ki values).

Experimental Protocol:

-

Data Collection: Compile a list of dimethylphenyl benzamide analogues with their corresponding biological activity against the target of interest. Ensure that the activity data is from a consistent experimental assay.

-

Data Curation:

-

Draw the 2D structures of all molecules.

-

Correct any structural errors and standardize protonation states at a physiological pH (e.g., 7.4).

-

Generate 3D conformations for each molecule using a suitable algorithm (e.g., Catalyst Best or Diverse Conformations in Discovery Studio). It is crucial to generate a diverse ensemble of low-energy conformations to ensure that the bioactive conformation is likely represented.

-

-

Dataset Division: Partition the dataset into a training set and a test set.

-

The training set is used to generate the pharmacophore models and should ideally contain the most active and structurally diverse compounds.

-

The test set is used to validate the predictive power of the generated models and should not be used during model generation. A common split is 70-80% for the training set and 20-30% for the test set.

-

Expert Insight: The selection of the training set is a critical step. It should span the full range of biological activity and represent the chemical diversity of the entire dataset. A well-chosen training set will lead to a more robust and generalizable pharmacophore model.

Table 1: Hypothetical Dataset of Dimethylphenyl Benzamide Analogues as Kinase Inhibitors

| Compound ID | Structure | IC50 (nM) | pIC50 | Set |

| DM-1 | N-(2,6-dimethylphenyl)-4-aminobenzamide | 10 | 8.00 | Training |

| DM-2 | N-(2,6-dimethylphenyl)-4-(methylamino)benzamide | 25 | 7.60 | Training |

| DM-3 | N-(2,6-dimethylphenyl)-4-hydroxybenzamide | 50 | 7.30 | Training |

| DM-4 | N-(2,6-dimethylphenyl)-4-methoxybenzamide | 100 | 7.00 | Training |

| DM-5 | N-(2,6-dimethylphenyl)-3-aminobenzamide | 500 | 6.30 | Training |

| DM-6 | N-(2,6-dimethylphenyl)benzamide | 2000 | 5.70 | Training |

| DM-7 | N-(2,4-dimethylphenyl)-4-aminobenzamide | 15 | 7.82 | Test |

| DM-8 | N-(2,6-dimethylphenyl)-4-(dimethylamino)benzamide | 40 | 7.40 | Test |

| DM-9 | N-(2,6-dichlorophenyl)-4-aminobenzamide | 1000 | 6.00 | Test |

| DM-10 | N-phenyl-4-aminobenzamide | 5000 | 5.30 | Test |

| Stage 2: Pharmacophore Model Generation

With a curated dataset, the next step is to generate pharmacophore hypotheses. This is typically achieved using algorithms like HypoGen, which identifies common chemical features among the most active molecules in the training set.

Experimental Protocol:

-

Feature Identification: Define the types of pharmacophoric features to be considered. For dimethylphenyl benzamide analogues, these typically include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (RA)

-

-

Hypothesis Generation: Use a pharmacophore generation program (e.g., the "Common Feature Pharmacophore Generation" tool in Discovery Studio) to generate a set of pharmacophore models. The program will align the conformations of the active compounds and identify spatial arrangements of features that are common to them.

-

Model Scoring and Selection: The generated hypotheses are scored based on how well they map to the active compounds and how poorly they map to the inactive compounds. The best model is typically the one with the highest cost difference between the null hypothesis and the generated hypothesis, a low root-mean-square deviation (RMSD), and a high correlation coefficient.

Expert Insight: It is advisable to generate multiple pharmacophore models and evaluate them based on statistical parameters and chemical intuition. A good pharmacophore model should not only be statistically robust but also make chemical sense in the context of the known structure-activity relationships (SAR) of the compound series.

| Stage 3: Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is predictive and not a result of chance correlation.[5]

Experimental Protocol:

-

Internal Validation:

-

Cost Analysis: As mentioned above, a large difference between the total cost and the null cost indicates a statistically significant model.

-

Leave-One-Out Cross-Validation: This method systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. A high cross-validated correlation coefficient (q²) indicates a robust model.

-

-

External Validation:

-

Test Set Prediction: The best pharmacophore model is used to predict the biological activity of the compounds in the test set. A high correlation between the predicted and experimental activities (a high R² value) indicates good predictive power.

-

Güner-Henry (GH) Scoring: This method assesses the model's ability to distinguish between active and inactive compounds in a database. It is a measure of the enrichment of active compounds in a virtual screening hit list.

-

Fischer's Randomization Test: The biological activities of the training set compounds are shuffled, and new pharmacophore models are generated. If the original model has a significantly better score than the randomized models, it is considered robust.

-

Expert Insight: A combination of internal and external validation methods provides the most comprehensive assessment of a pharmacophore model's quality. A model that performs well across multiple validation metrics is more likely to be successful in identifying novel active compounds.

Table 2: Statistical Validation of a Hypothetical Pharmacophore Model

| Parameter | Value | Interpretation |

| Correlation Coefficient (R²) | 0.95 | Excellent correlation for the training set |

| Cross-Validated (q²) | 0.85 | Good internal predictivity |

| Test Set R² | 0.88 | Good external predictivity |

| RMSD | 0.98 | Good alignment of training set molecules |

| Güner-Henry Score | 0.82 | Good enrichment of actives |

| Visualizing the Pharmacophore: A Blueprint for Interaction

The following Graphviz diagrams illustrate the workflow and a hypothetical pharmacophore model for our dimethylphenyl benzamide kinase inhibitors.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Caption: A hypothetical pharmacophore model for dimethylphenyl benzamide kinase inhibitors.

| Conclusion: From Abstract Model to Tangible Leads

Pharmacophore modeling of dimethylphenyl benzamide analogues is a powerful computational strategy for elucidating the key molecular features that drive biological activity. By following a rigorous and systematic workflow, from meticulous dataset preparation to comprehensive model validation, researchers can develop robust and predictive models. These models serve as invaluable tools for virtual screening to identify novel hit compounds, for guiding lead optimization efforts, and for ultimately accelerating the discovery of new therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for applying this technique with scientific integrity and a high probability of success.

References

-

Patel, Y. D., et al. (2018). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Molecular Graphics and Modelling, 85, 136-148. [Link]

-

LigandScout. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

-

SlideShare. (2015). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Drug Discovery and Development. [Link]

-

Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

-

Kos, J., et al. (2016). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. Molecules, 21(11), 1549. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). Molecules, 27(11), 3369. [Link]

-

Discovery Studio 1.7: Structure-Based Pharmacophores. (n.d.). ResearchGate. [Link]

-

Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1299. [Link]

-

3D-QSAR, design, docking and in silico ADME studies of indole-glyoxylamides and indolyl oxoacetamides as potential pancreatic lipase inhibitors. (2021). Scientific Reports, 11(1), 1-17. [Link]

-

3D-QSAR, ADME-Tox In Silico Prediction and Molecular Docking Studies for Modeling the Analgesic Activity against Neuropathic Pain of Novel NR2B-Selective NMDA Receptor Antagonists. (2022, July 26). Molecules, 27(15), 4786. [Link]

-

Based on 3D-QSAR modeling and molecular dynamics of novel peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 inhibitors design and screening. (2026, January 23). Journal of Molecular Modeling, 32(1), 1-12. [Link]

-

2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus. (2020). Journal of the Indian Chemical Society, 97(10), 1673-1683. [Link]

-

BioDuro. (n.d.). QA Pharmacophore Modeling for Potential Drug Discovery. BioDuro. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025, May 13). Molecules, 30(10), 2245. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). Pharmaceuticals, 16(5), 735. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Scientific Reports, 15(1), 1-13. [Link]

-

A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. (2012). MATCH Communications in Mathematical and in Computer Chemistry, 68(3), 745-762. [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). Molecules, 24(21), 3896. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 61-72. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). Molecules, 30(20), 4876. [Link]

-

Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (2024). Nanotechnology Perceptions, 20(1), 287-298. [Link]

-

Quantum Chemical Studies and Pharmacophore Modeling for Designing Novel Keap1 Antagonists that Enhance Nrf2 Mediated Neuroprotection. (2023). ChemRxiv. [Link]

Sources

- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

N-(2,5-Dimethylphenyl)benzamide role in medicinal chemistry scaffolds

An In-Depth Technical Guide to the N-(2,5-Dimethylphenyl)benzamide Scaffold in Medicinal Chemistry

Executive Summary

The search for novel therapeutic agents is often a search for privileged scaffolds—core molecular frameworks that can be readily modified to interact with specific biological targets. The N-(2,5-Dimethylphenyl)benzamide moiety has emerged as a significant scaffold in modern drug discovery. Its inherent physicochemical properties, conferred by the specific disubstitution on the phenyl ring, offer a unique combination of lipophilicity, metabolic stability, and steric influence that medicinal chemists can leverage to enhance target binding and optimize pharmacokinetic profiles.[1] This guide provides an in-depth analysis of this scaffold, with a primary focus on its successful application in the development of Farnesoid X Receptor (FXR) antagonists for treating metabolic diseases. We will explore its synthesis, structure-activity relationships (SAR), and the underlying biological mechanisms, providing researchers and drug development professionals with a comprehensive technical resource.

The N-(2,5-Dimethylphenyl)benzamide Core: Physicochemical Advantages

The benzamide linkage is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor. The true value of the N-(2,5-Dimethylphenyl)benzamide scaffold, however, lies in the strategic placement of the two methyl groups on the N-phenyl ring.

-

Lipophilicity and Solubility: The two methyl groups increase the lipophilicity of the scaffold. This is a critical parameter that governs a molecule's ability to cross cell membranes and reach its target. The LogP (octanol-water partition coefficient) is appropriately modulated to enhance membrane permeability without rendering the molecule insoluble in aqueous physiological environments.

-

Metabolic Stability: The methyl groups at positions 2 and 5 sterically hinder access to the amide bond and the aromatic ring for certain metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This can reduce the rate of oxidative metabolism and N-dealkylation, leading to a longer half-life and improved bioavailability of the drug candidate.

-

Conformational Control: The ortho-methyl group (at position 2) forces a twisted conformation between the plane of the phenyl ring and the plane of the amide bond.[2] This restricted rotation can be highly advantageous, as it pre-organizes the molecule into a specific three-dimensional shape that may be more complementary to the binding pocket of a target protein, reducing the entropic penalty of binding and thus increasing affinity.

Synthetic Strategy: Amide Bond Formation

The synthesis of the N-(2,5-Dimethylphenyl)benzamide core and its derivatives is typically achieved through standard amide coupling reactions. The most common and reliable method is the acylation of 2,5-dimethylaniline with a substituted benzoyl chloride.

Experimental Protocol: General Synthesis of N-(2,5-Dimethylphenyl)benzamide Derivatives

This protocol describes a general procedure for the synthesis of N-substituted benzamides.[3][4]

Materials:

-

Substituted benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

2,5-Dimethylaniline

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by TLC. Once complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride.

-

Amide Coupling: Dissolve the crude benzoyl chloride in anhydrous DCM. In a separate flask, dissolve 2,5-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C. Add the benzoyl chloride solution dropwise to the aniline solution with vigorous stirring.

-

Reaction Work-up: Allow the reaction mixture to stir at room temperature for 8-16 hours.[3] Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2,5-Dimethylphenyl)benzamide derivative.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of N-(2,5-Dimethylphenyl)benzamide derivatives.

Application Spotlight: Farnesoid X Receptor (FXR) Antagonists

A compelling application of the N-(2,5-Dimethylphenyl)benzamide scaffold is in the development of antagonists for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[5] While FXR agonists have been explored therapeutically, there is growing evidence that antagonizing FXR, particularly in the intestine, can be beneficial for treating metabolic diseases like dyslipidemia and nonalcoholic steatohepatitis (NASH).[6][7]

Mechanism of Action: The FXR Signaling Pathway

FXR acts as a sensor for bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate gene expression. A key function is the negative feedback regulation of bile acid synthesis.

-

Activation & Repression: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP).[5] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[5]

-

Intestinal Feedback Loop: In the intestine, activated FXR induces the secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice). FGF19 travels to the liver and also suppresses CYP7A1 expression.[8]

-

Role of Antagonists: An FXR antagonist blocks these pathways. By inhibiting FXR in the intestine, it prevents FGF19 secretion, which removes the brake on CYP7A1. This leads to increased conversion of cholesterol into bile acids, thereby lowering systemic cholesterol levels.[9]

FXR Antagonist Signaling Pathway Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Substituted Benzamides

Introduction

N-substituted benzamides are a cornerstone of modern organic and medicinal chemistry. This structural motif is present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The amide bond, which defines this class of compounds, is one of the most prevalent linkages in drug molecules, second only to the C-N bond in amines.[4] Its stability, capacity for hydrogen bonding, and conformational influence make it a critical component in designing molecules with specific biological activities.[5][6] For researchers, scientists, and drug development professionals, a deep understanding of the synthetic routes to N-substituted benzamides is paramount for the efficient and robust production of target compounds.[7][8][9]

This guide provides a comprehensive overview of the core methodologies for synthesizing N-substituted benzamides, from classical approaches to modern, catalytic innovations. It is designed to be a practical resource, offering not just procedural details but also insights into the underlying chemical principles that govern these transformations.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, it is often kinetically slow and requires high temperatures to drive off the water byproduct.[5][10] A significant kinetic barrier arises from the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[10][11][12]

To overcome this, most amide synthesis strategies rely on the activation of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[13][14]

Classical Synthetic Methodologies

The Schotten-Baumann Reaction: A Timeless Approach

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a widely used and reliable method for synthesizing amides from acyl chlorides and amines.[15][16] The use of an acyl chloride, a highly reactive carboxylic acid derivative, allows the reaction to proceed readily at room temperature.[10][11][]

Causality Behind Experimental Choices:

-

Acyl Chloride: The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating a rapid reaction with the amine nucleophile.[11]

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[15][18] A base, typically aqueous sodium hydroxide or pyridine, is crucial to neutralize the HCl and drive the reaction to completion.[15][18][19]

-

Two-Phase System: Often, the reaction is performed in a two-phase system (e.g., dichloromethane and water) where the acyl chloride and the product reside in the organic phase, and the base is in the aqueous phase.[16] Vigorous stirring is essential to maximize the interfacial area for the reaction to occur.[18]

Experimental Protocol: Synthesis of N-benzylbenzamide via Schotten-Baumann Reaction

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Cool the amine solution to 0°C in an ice bath.

-

Addition: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) to the amine solution. Concurrently, add the sodium hydroxide solution dropwise to maintain a basic pH.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 30-60 minutes.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash with water, and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.

The Use of Acid Anhydrides

Similar to acyl chlorides, acid anhydrides are activated carboxylic acid derivatives that react with amines to form amides.[5][20] The reaction is mechanistically related to the Schotten-Baumann reaction, with a carboxylic acid being the byproduct instead of HCl.[14] A base is also required to neutralize the acidic byproduct.[14]

Modern Synthetic Methodologies: The Rise of Coupling Agents

To circumvent the often harsh conditions required for preparing acyl chlorides, a plethora of coupling agents have been developed. These reagents activate carboxylic acids in situ under mild conditions, allowing for the efficient synthesis of amides, including peptides.[4][10][13]

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[10][12][14] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[14] This intermediate is then attacked by the amine to yield the desired amide and a urea byproduct.[12]

Causality Behind Experimental Choices:

-

EDC vs. DCC: While both are effective, EDC is often preferred in large-scale synthesis and for purification purposes because its urea byproduct is water-soluble and can be easily removed by aqueous workup. In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in most organic solvents and is removed by filtration.[21]

-

Additives to Mitigate Side Reactions: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the desired reaction.[18] To prevent this and also to reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or HATU are often included.[5][13] These additives react with the O-acylisourea to form an activated ester, which is less prone to side reactions and readily reacts with the amine.

Experimental Protocol: Synthesis of N-phenylbenzamide using EDC

-

Preparation: To a solution of benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents).[22]

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

-

Amine Addition: Add aniline (1.0 equivalent) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Phosphonium and Uronium/Aminium Salts

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU are highly efficient coupling agents that offer rapid reaction times and minimal side reactions, particularly racemization.[10][13] They are frequently employed in solid-phase peptide synthesis and for challenging couplings.[13]

Greener and Catalytic Approaches to Amide Synthesis

In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide bond formation.[23] These approaches aim to minimize waste and avoid the use of stoichiometric activating agents.

Boric Acid Catalysis

Boric acid has emerged as a simple and green catalyst for the direct amidation of carboxylic acids with amines or urea.[24] This method often proceeds under solvent-free conditions, further enhancing its environmental credentials.[24]

Transition Metal-Catalyzed Amidation

Ruthenium and other transition metal complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. This represents a highly atom-economical route to amides.

Enzymatic Synthesis

Enzymes, particularly lipases like Candida antarctica lipase B (CALB), have been successfully employed for the synthesis of amides.[1][25] These biocatalytic methods offer high selectivity and operate under mild conditions, often in green solvents.[1][25]

Data Presentation

| Synthesis Method | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |

| Schotten-Baumann | Benzoyl Chloride, Amine, Base (NaOH or Pyridine) | 70-95%[18] | High yield, fast reaction | Benzoyl chloride is a lachrymator and moisture-sensitive |

| Carbodiimide Coupling | Carboxylic Acid, Amine, EDC or DCC | 70-90%[12] | Mild conditions, broad substrate scope | Requires stoichiometric coupling agent, potential for side reactions |

| Boric Acid Catalysis | Benzoic Acid, Urea, Boric Acid | 50-70%[24] | Uses readily available and less hazardous materials | Requires heating, may have lower yields than other methods |

| Enzymatic Synthesis | Carboxylic Acid, Amine, Lipase | >99% conversion[25] | High selectivity, mild conditions, green | Enzyme cost and stability can be a factor |

Visualization of Key Processes

Schotten-Baumann Reaction Workflow

Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.

Conclusion

The synthesis of N-substituted benzamides is a mature field with a rich history and a vibrant present. From the robust and time-tested Schotten-Baumann reaction to the mild and efficient modern coupling protocols, chemists have a diverse toolkit at their disposal. The increasing emphasis on green chemistry is driving the development of innovative catalytic and enzymatic methods that promise a more sustainable future for amide synthesis. A thorough understanding of the principles and practicalities of these methods is essential for any scientist working in drug discovery and development, enabling the creation of novel molecules that can address pressing scientific and medical challenges.

References

-

Gohil, S. B., & Noolvi, M. N. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 99-102. [Link]

-

Various Authors. (n.d.). Greener Methods for Amide Bond Synthesis. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Amide. Wikipedia. [Link]

-

Fairlamb, I. J. S., et al. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]

-

Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. Scribd. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts. [Link]

-

GÁSPÁR, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5798. [Link]

-

Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. CHEMSOLVE.NET. [Link]

-

Unknown author. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Unknown source. [Link]

-

Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Quora. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Wikipedia contributors. (2020, August 1). Schotten–Baumann reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

-

Sun, W., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2315. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. [Link]

-

Sun, W., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]

-

Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

-

Wang, Y., et al. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. [Link]

-

Dr. K. S. S. (2020, March 20). Synthesis of Benzamide. YouTube. [Link]

-

Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

-

CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

-

Jayaram, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 787-793. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

-

GÁSPÁR, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. SZTE Publicatio Repozitórium. [Link]

-

Lei, X., et al. (2026, February 12). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World. [Link]

-

Wu, X., et al. (2026, February 16). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]

-

Various Authors. (2022, May 25). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Green Chemistry. [Link]

Sources

- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. hepatochem.com [hepatochem.com]

- 14. Lab Reporter [fishersci.se]

- 15. quora.com [quora.com]

- 16. lscollege.ac.in [lscollege.ac.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. peptide.com [peptide.com]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Synthesis of N-(2,5-Dimethylphenyl)benzamide from 2,5-dimethylaniline: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2,5-Dimethylphenyl)benzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the acylation of 2,5-dimethylaniline with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[1][2][3] This document details the underlying reaction mechanism, provides a meticulously validated, step-by-step experimental protocol, and outlines essential safety precautions and analytical characterization techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both practical guidance and a deeper understanding of the chemical principles involved.

Introduction: Significance and Background

Amide bond formation is a cornerstone of modern organic synthesis, with the resulting amide functionality being a prevalent structural motif in a vast array of biologically active molecules, including many blockbuster drugs. The target molecule, N-(2,5-Dimethylphenyl)benzamide, serves as a key building block in medicinal chemistry, with its derivatives exhibiting a range of pharmacological activities.

The synthesis described herein utilizes the Schotten-Baumann reaction, a robust and widely employed method for the acylation of amines and alcohols.[1][3][4] Discovered by German chemists Carl Schotten and Eugen Baumann, this reaction typically involves the use of an acyl chloride and a base to facilitate the formation of the amide or ester.[2][3] The presence of a base is crucial, as it neutralizes the hydrochloric acid byproduct, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.[2]

This guide provides a detailed protocol for the synthesis of N-(2,5-Dimethylphenyl)benzamide, emphasizing safe laboratory practices and thorough product characterization.

Reaction Mechanism and Rationale

The synthesis of N-(2,5-Dimethylphenyl)benzamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a good leaving group, to form the protonated amide. A base, such as pyridine or aqueous sodium hydroxide, is employed to deprotonate the nitrogen, yielding the final amide product and neutralizing the generated HCl.[1][2][3]

Caption: Reaction mechanism for the synthesis of N-(2,5-Dimethylphenyl)benzamide.

Experimental Protocol

This protocol has been optimized for both yield and purity, incorporating best practices for safety and efficiency.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2,5-Dimethylaniline | ≥99% | Sigma-Aldrich | Toxic, handle with care.[5][6] |

| Benzoyl Chloride | ≥99% | Acros Organics | Corrosive and lachrymatory.[7] |

| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific | Use in a well-ventilated fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | LabChem | |

| Brine | Saturated NaCl solution | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | |

| Diethyl Ether | ACS Grade | Macron Fine Chemicals | For recrystallization. |

| Hexanes | ACS Grade | Pharmco-AAPER | For recrystallization. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of N-(2,5-Dimethylphenyl)benzamide.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.21 g, 10 mmol) and pyridine (1.19 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.41 g, 1.2 mL, 10 mmol) dropwise to the stirred solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.[8]

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of diethyl ether and hexanes to afford pure N-(2,5-Dimethylphenyl)benzamide as a white to off-white solid.[9]

-

Characterization: Determine the melting point of the purified product and characterize its structure using FTIR and NMR spectroscopy.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Handling:

-

2,5-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It may also cause damage to organs through prolonged or repeated exposure.[6] Handle only in a well-ventilated chemical fume hood.[5][10]

-

Benzoyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care in a fume hood.[7]

-